molecular formula C19H22BrN3O B3897218 N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine

N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No. B3897218
M. Wt: 388.3 g/mol
InChI Key: QOVBZDHHFKXFOV-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as BRL-15572, is a chemical compound that has been extensively researched due to its potential therapeutic applications. It is a piperazine derivative that has been found to have an affinity for the serotonin 5-HT1D receptor, which has been linked to a variety of physiological and neurological processes. In

Scientific Research Applications

N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to have an affinity for the serotonin 5-HT1D receptor, which has been linked to a variety of physiological and neurological processes. This compound has been investigated for its potential use in the treatment of migraine headaches, depression, anxiety, and other neurological disorders. In addition, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.

Mechanism of Action

N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine is a selective agonist for the serotonin 5-HT1D receptor. The activation of this receptor has been linked to a variety of physiological and neurological processes, including the regulation of blood pressure, body temperature, and pain perception. This compound has been found to have a high affinity for the 5-HT1D receptor, which may make it an effective therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which may make it an effective treatment for inflammatory bowel disease. In addition, this compound has been found to reduce the frequency and severity of migraines in animal models. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its high affinity for the 5-HT1D receptor, which makes it a useful tool for studying the physiological and neurological processes that are regulated by this receptor. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine. One potential application is in the treatment of migraine headaches. Further research is needed to determine the efficacy of this compound in human patients with migraines. In addition, this compound may have potential therapeutic applications in the treatment of depression and anxiety. Further research is needed to determine the safety and efficacy of this compound in human patients with these disorders. Finally, this compound may have potential applications in the treatment of inflammatory bowel disease. Further research is needed to determine the optimal dosing and administration of this compound for this indication.

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-15(16-7-9-17(20)10-8-16)21-23-13-11-22(12-14-23)18-5-3-4-6-19(18)24-2/h3-10H,11-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVBZDHHFKXFOV-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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